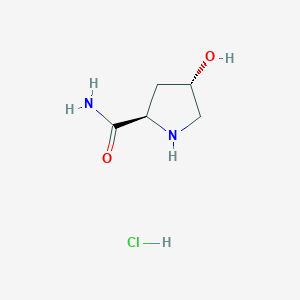
3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of a cyclobutylmethoxy group and a carbaldehyde functional group further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indazole core is replaced by the cyclobutylmethoxy moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
化学反应分析
Types of Reactions: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carboxylic acid
Reduction: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, if it is being studied as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
相似化合物的比较
- 3-(Cyclobutylmethoxy)-5-methylbenzonitrile
- 1-(2-(3-(Cyclobutylmethoxy)phenyl)-4-methylthiazol-5-yl)ethan-1-one
Comparison: Compared to similar compounds, 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde stands out due to its unique indazole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclobutylmethoxy group also contributes to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially enhancing its efficacy in certain applications.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-(cyclobutylmethoxy)-1-methylindazole-6-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-16-13-7-11(8-17)5-6-12(13)14(15-16)18-9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
InChI 键 |
SONKJRSDWXJXAH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)C=O)C(=N1)OCC3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


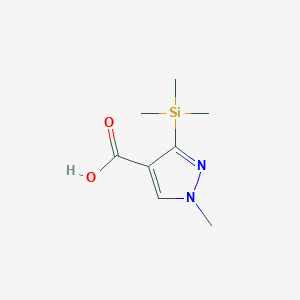
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
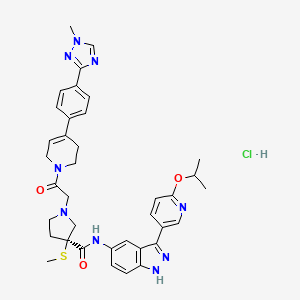
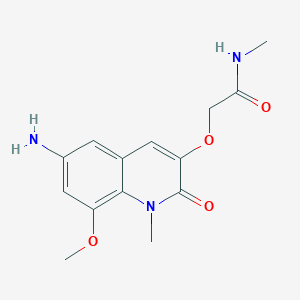
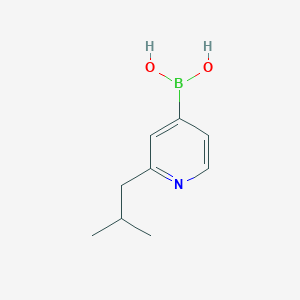
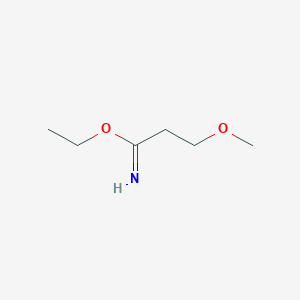

![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
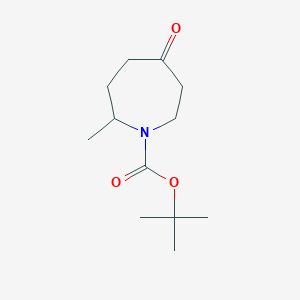
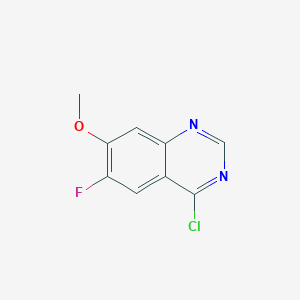
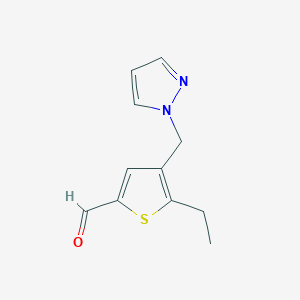
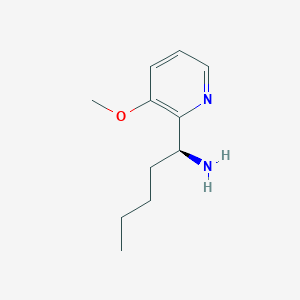
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
